3-Acetoxyphenyldiethylmethylammonium iodide
Description
3-Acetoxyphenyldiethylmethylammonium iodide is a quaternary ammonium salt characterized by a diethylmethylammonium group bonded to a phenyl ring substituted with an acetoxy group at the 3-position. The iodide counterion enhances its ionic conductivity and solubility in polar solvents. The acetoxy group (-OAc) may influence electronic properties and steric interactions compared to other substituents like amines or hydroxy groups.
Properties
CAS No. |
17579-39-4 |
|---|---|
Molecular Formula |
C13H20INO2 |
Molecular Weight |
349.21 g/mol |
IUPAC Name |
(3-acetyloxyphenyl)-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C13H20NO2.HI/c1-5-14(4,6-2)12-8-7-9-13(10-12)16-11(3)15;/h7-10H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
CHYYNAHGXXLTHP-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)C1=CC(=CC=C1)OC(=O)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxyphenyldiethylmethylammonium iodide typically involves the following steps:
Acetylation: The phenol group of 3-hydroxyphenyl is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 3-acetoxyphenyl.
Quaternization: The 3-acetoxyphenyl compound is then reacted with diethylmethylamine and methyl iodide under reflux conditions to form the quaternary ammonium iodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetoxyphenyldiethylmethylammonium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding phenol.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride or sodium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Formation of substituted quaternary ammonium salts.
Hydrolysis: Formation of 3-hydroxyphenyldiethylmethylammonium iodide.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Scientific Research Applications
3-Acetoxyphenyldiethylmethylammonium iodide has several scientific research applications, including:
Organic Synthesis: Used as a phase-transfer catalyst in various organic reactions.
Medicinal Chemistry: Investigated for its potential as an antimicrobial or antifungal agent.
Materials Science: Used in the preparation of ionic liquids and other advanced materials.
Biological Studies: Studied for its interactions with biological membranes and potential as a drug delivery agent.
Mechanism of Action
The mechanism of action of 3-Acetoxyphenyldiethylmethylammonium iodide involves:
Interaction with Biological Membranes: The compound can interact with lipid bilayers, affecting membrane permeability and function.
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites or altering their structure.
Ion Transport: The quaternary ammonium group can facilitate ion transport across membranes, influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of 3-acetoxyphenyldiethylmethylammonium iodide with analogous compounds:
Substituent Effects on Properties
- Electron-Withdrawing vs. Electron-Donating Groups : The acetoxy group (-OAc) is electron-withdrawing, which may reduce electron density on the phenyl ring compared to electron-donating groups like -NH₂ or -OH . This could influence solubility, conductivity, or reactivity in cross-coupling reactions.
- Ionic Conductivity : While Schiff base iodide complexes exhibit high ionic conductivity (e.g., 10⁻³ S/cm ), quaternary ammonium iodides generally show lower conductivity due to larger cation size and weaker ion dissociation.
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